molecular formula C21H18N2O3S B2652560 7-(4-methoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1105237-94-2

7-(4-methoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2652560
CAS No.: 1105237-94-2
M. Wt: 378.45
InChI Key: ILPAXJVDEDKQKE-UHFFFAOYSA-N
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Description

7-(4-methoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core

Scientific Research Applications

7-(4-methoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-methoxyphenyl group: This step often involves a nucleophilic aromatic substitution reaction.

    Attachment of the 2-phenoxyethyl group: This can be done through an alkylation reaction using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the thieno[3,2-d]pyrimidine core or the aromatic rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles or electrophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 7-(4-methoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-methoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-one
  • 7-(4-methoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-6-one

Uniqueness

7-(4-methoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern and the resulting biological activities. Its unique structure allows for specific interactions with molecular targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

7-(4-methoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-25-16-9-7-15(8-10-16)18-13-27-20-19(18)22-14-23(21(20)24)11-12-26-17-5-3-2-4-6-17/h2-10,13-14H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPAXJVDEDKQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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